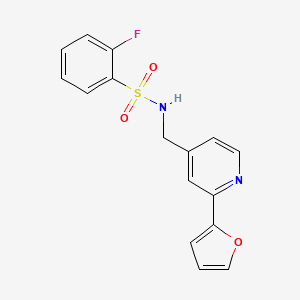

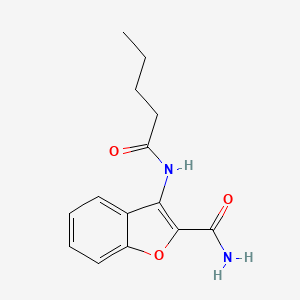

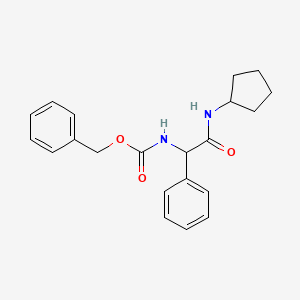

![molecular formula C22H21FN4O3S B2696783 3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-98-9](/img/structure/B2696783.png)

3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of triazole, a class of heterocyclic compounds. Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively. For instance, one method involves using 2,3-dichloropyrazine as the starting material, which is commercially available. The hydrazine group of the compound was substituted via a nucleophilic reaction using hydrazine hydrate in the presence of the starting material in ethanol .Molecular Structure Analysis

Triazoles are natural heterocyclic compounds which have five members containing three nitrogen and two carbon atoms. There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole .Scientific Research Applications

Herbicidal Activity

Research into sulfonamide compounds related to the [1,2,4]Triazolo[4,3-a]pyridine class has shown promising herbicidal properties. These compounds exhibit broad-spectrum herbicidal activity against a variety of vegetation at low application rates, suggesting potential agricultural applications for managing weed growth. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and shown to possess excellent herbicidal activity (Moran, 2003).

Antimalarial Activity

The design and synthesis of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment have also been investigated for their potential as antimalarial agents. These studies involve virtual screening and molecular docking, followed by synthesis and in vitro evaluation against Plasmodium falciparum. Certain compounds within this class demonstrated good in vitro antimalarial activity, highlighting their potential for further drug discovery efforts in this area (Karpina et al., 2020).

Anticancer Properties

Additionally, modifications of [1,2,4]Triazolo[4,3-a]pyridine derivatives have shown remarkable anticancer effects. Specifically, altering the acetamide group in these compounds to include an alkylurea moiety resulted in derivatives with potent antiproliferative activities against several human cancer cell lines, reduced acute oral toxicity, and effective inhibition of tumor growth in animal models. This suggests their utility as potent PI3K inhibitors and anticancer agents with low toxicity (Wang et al., 2015).

Future Directions

properties

IUPAC Name |

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-10-18(15-26(21)22)31(28,29)27(17-7-5-4-6-8-17)14-16-9-11-20(30-2)19(23)13-16/h4-13,15H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVKWKZEIKUASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

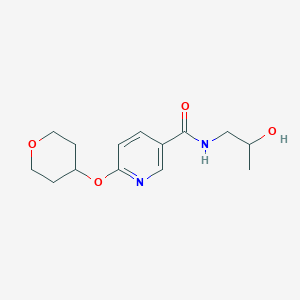

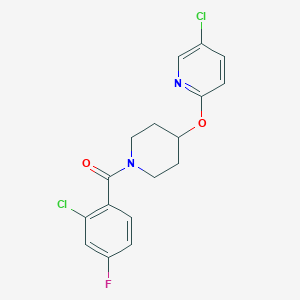

![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)

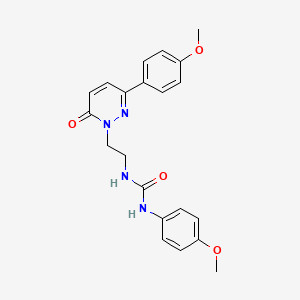

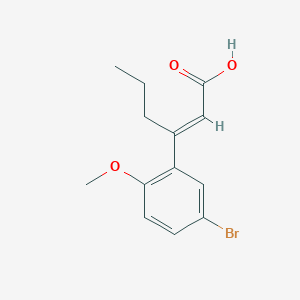

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)

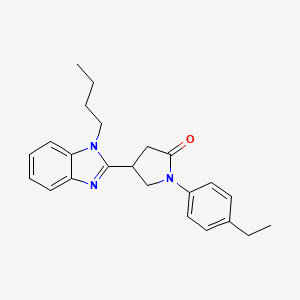

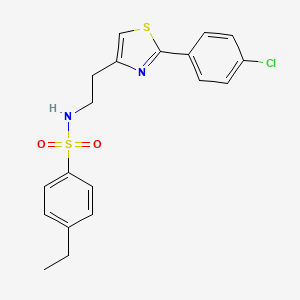

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2696722.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2696723.png)